molecular formula C9H9Cl3N2 B596444 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 1332584-37-8

2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride

Cat. No. B596444
M. Wt: 251.535
InChI Key: WXPCUIVLPILKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride is a chemical compound. It is a derivative of imidazo[1,2-a]pyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride is represented by the InChI code 1S/C8H6Cl2N2.ClH/c9-8(10)6-5-12-4-2-1-3-7(12)11-6;/h1-5,8H;1H . The molecular weight of this compound is 237.52 .

Scientific Research Applications

Chemistry and Properties of Related Compounds

  • The chemistry and properties of compounds containing pyridine and imidazole derivatives have been extensively reviewed. These compounds exhibit a wide range of properties, including spectroscopic characteristics, structural diversity, magnetic properties, and biological and electrochemical activities. Such a review helps identify potential areas of interest for further investigation into unknown analogues, including possibly those related to 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride (Boča, Jameson, & Linert, 2011).

Biological and Medicinal Applications

  • Heterocyclic aromatic amines, including imidazo[4,5-b]pyridine derivatives, have been investigated for their carcinogenic potential in biological systems. Such studies underline the importance of analyzing bioactivated metabolites and their detoxification products, providing a framework for understanding the biological effects and potential risks associated with specific compounds (Teunissen et al., 2010).

Optical Sensors and Material Science

  • Pyrimidine derivatives, including those related to imidazo pyridine structures, have shown potential as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. This makes them suitable for use in optical sensors and highlights their broad range of biological and medicinal applications (Jindal & Kaur, 2021).

Drug Development

  • The diversity of heterocyclic N-oxide molecules, including pyridine and indazole derivatives, has been highlighted for their roles in organic synthesis, catalysis, and drug applications. These compounds have shown important functionalities in medicinal chemistry, including anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Synthesis and Applications

  • The formation and uses of imidazo[1,2-a]pyrimidines, including synthetic methods and applications in biological activities and secondary applications like corrosion inhibition, have been reviewed. This underscores the synthetic versatility and application potential of imidazo pyridine derivatives (Kobak & Akkurt, 2022).

Safety And Hazards

The safety data sheet for 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2.ClH/c1-6-2-3-8-12-7(9(10)11)5-13(8)4-6;/h2-5,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPCUIVLPILKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724923
Record name 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride

CAS RN

1332584-37-8
Record name 2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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